Superior In Vivo Antitumor Efficacy in Melanoma Xenograft Model
In a direct head-to-head comparison of four nitrogen mustards in DB-1 human melanoma xenografts in mice, melphalan demonstrated significantly superior antitumor activity. As a single agent, melphalan reduced the tumor surviving fraction (SF) to 41%, whereas chlorambucil and cyclophosphamide showed 100% SF (no effect), and bendamustine showed 79% SF [1]. When combined with the pH modulator lonidamine, melphalan further reduced SF to 10%, compared to 62% for chlorambucil, 42% for cyclophosphamide, and 36% for bendamustine [1]. This study establishes melphalan as the most effective nitrogen mustard in this melanoma model at similar maximum tolerated doses [1].
| Evidence Dimension | In vivo tumor surviving fraction (SF) in DB-1 human melanoma xenografts |
|---|---|
| Target Compound Data | Single agent: 41% SF; with lonidamine: 10% SF |
| Comparator Or Baseline | Chlorambucil: 100% SF single agent, 62% SF with lonidamine; Cyclophosphamide: 100% SF single agent, 42% SF with lonidamine; Bendamustine: 79% SF single agent, 36% SF with lonidamine |
| Quantified Difference | Melphalan reduces SF by 59-100% more than comparators as single agent; with lonidamine, melphalan SF is 4.2-fold lower than cyclophosphamide and 6.2-fold lower than chlorambucil |
| Conditions | DB-1 human melanoma xenografts in mice; similar maximum tolerated doses; LND administered 40 min prior to N-mustard |
Why This Matters
This direct comparative in vivo data quantifies melphalan's superior efficacy over three alternative nitrogen mustards, informing compound selection for melanoma xenograft studies or lonidamine combination research.
- [1] Nath K, et al. Comparison of the Lonidamine Potentiated Effect of Nitrogen Mustard Alkylating Agents on the Systemic Treatment of DB-1 Human Melanoma Xenografts in Mice. PLoS One. 2016 Jun 10;11(6):e0157125. PMID: 27285585. View Source
